Synthetic Route Differentiator: Yield of the Furyl-β-ketoester from 2-Acetylfuran
A direct synthetic route to Ethyl 3-(2-furyl)-3-oxopropanoate via a mixed Claisen condensation of 2-acetylfuran with diethyl carbonate achieves a 72% yield after purification . This yield is a benchmark for assessing the efficiency of producing this specific furan-containing β-ketoester scaffold.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 72% |
| Comparator Or Baseline | Methyl 3-(2-furyl)-3-oxopropanoate (methyl analog) or Ethyl benzoylacetate (phenyl analog): No directly comparable yield data from identical conditions in the primary literature. This serves as a class-level benchmark. |
| Quantified Difference | Not directly comparable. This is a reported optimized yield for the target compound. |
| Conditions | Reaction of 2-acetylfuran with diethyl carbonate in tetrahydrofuran using sodium hydride as base, followed by acid workup and purification by flash column chromatography over silica gel. |
Why This Matters
A well-defined and robust synthesis with a reported 72% yield provides a reliable basis for scale-up and process development compared to analogs with less-characterized or lower-yielding routes.
